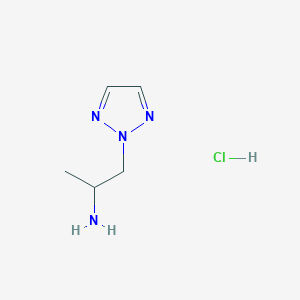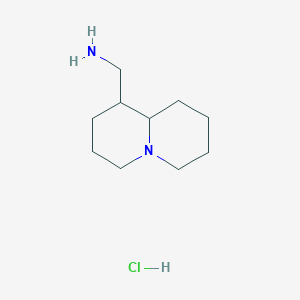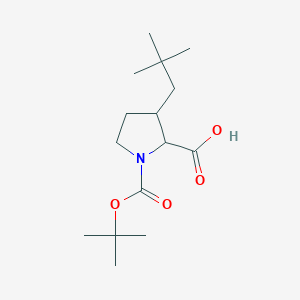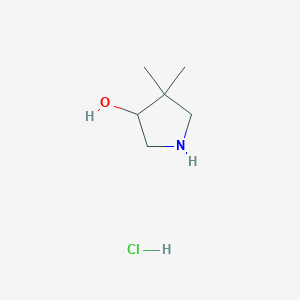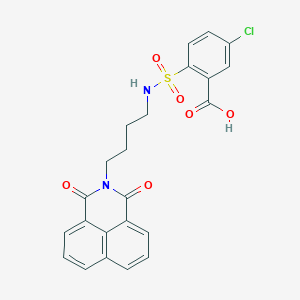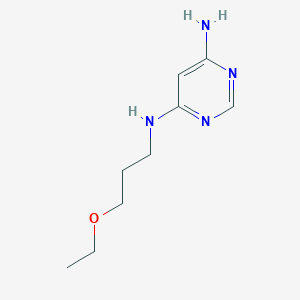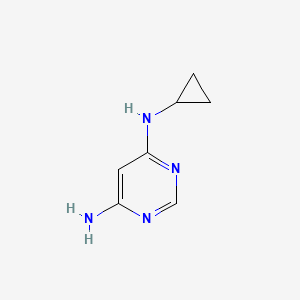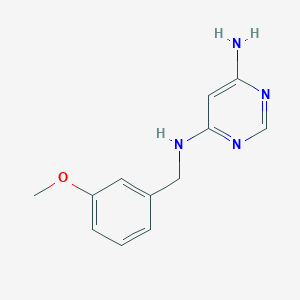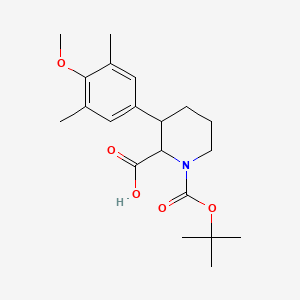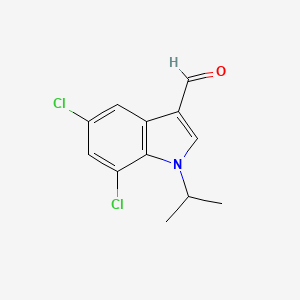
5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of this compound involves various methods. One notable approach is through multicomponent reactions (MCRs). These reactions allow the combination of more than two starting materials to form a single product. In the case of 5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde, MCRs offer an inherently sustainable route for generating complex molecules. Researchers have explored its applications in assembling pharmaceutically interesting scaffolds .
Molecular Structure Analysis
The molecular structure of 5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde consists of an indole ring with chlorine substituents at positions 5 and 7. The aldehyde group (–CHO) is attached to position 3 of the indole ring. The orthorhombic crystal structure reveals specific lattice constants .
Chemical Reactions Analysis
This compound serves as a versatile precursor for active molecules. Its derivatives play a crucial role in multicomponent reactions (MCRs). These inherently sustainable reactions have been explored from 2014 to 2021. Researchers continue to investigate its potential in assembling biologically relevant scaffolds .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . It’s possible that “5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde” could also have similar properties.
Anti-inflammatory Activity
Indole derivatives are known to exhibit anti-inflammatory properties . This suggests that “5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde” could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . This opens up the possibility of “5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde” being used in cancer research and treatment.
Antioxidant Activity
Indole derivatives are known for their antioxidant activity . This suggests that “5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde” could potentially be used in the development of new antioxidant drugs.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This opens up the possibility of “5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde” being used in the development of new antimicrobial drugs.
Antidiabetic Activity
Indole derivatives are known for their antidiabetic activity . This suggests that “5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde” could potentially be used in the development of new antidiabetic drugs.
Mechanism of Action
Target of Action
5,7-Dichloro-1-isopropyl-1H-indole-3-carbaldehyde is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
5,7-dichloro-1-propan-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(2)15-5-8(6-16)10-3-9(13)4-11(14)12(10)15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQBCRKAZHNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C(=CC(=C2)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



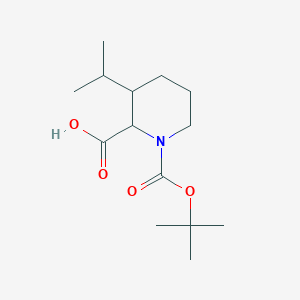
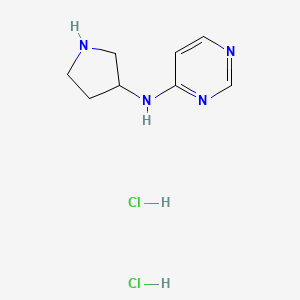
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B1469890.png)
